molecular formula C4H8FN B1444597 3-(Fluoromethyl)azetidine CAS No. 1443983-83-2

3-(Fluoromethyl)azetidine

Cat. No. B1444597
M. Wt: 89.11 g/mol
InChI Key: XHELGHANYVVRLW-UHFFFAOYSA-N
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Description

“3-(Fluoromethyl)azetidine” is a chemical compound with the molecular formula C4H8FN . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry . The compound is a white to yellow solid .


Synthesis Analysis

Azetidines, including “3-(Fluoromethyl)azetidine”, can be synthesized through various methods. One of the most efficient ways is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is driven by a considerable ring strain .


Molecular Structure Analysis

The molecular structure of “3-(Fluoromethyl)azetidine” consists of a four-membered ring with one nitrogen atom and three carbon atoms. One of the carbon atoms is substituted with a fluoromethyl group (-CH2F) .


Chemical Reactions Analysis

The reactivity of azetidines, including “3-(Fluoromethyl)azetidine”, is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

“3-(Fluoromethyl)azetidine” has a density of 1.0±0.1 g/cm3, a boiling point of 93.9±5.0 °C at 760 mmHg, and a vapor pressure of 48.5±0.2 mmHg at 25°C . It has a molar refractivity of 22.0±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 93.5±3.0 cm3 .

Scientific Research Applications

  • Synthesis and Reactivity

    • Application: Azetidines are used in the synthesis of various organic compounds due to their unique reactivity .
    • Method: The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines vary widely .
    • Results: The use of azetidines in synthesis has led to remarkable advances in the chemistry and reactivity of these compounds .
  • Drug Discovery

    • Application: Azetidines are used as motifs in drug discovery .
    • Results: The use of azetidines in drug discovery has led to the development of new drugs with improved pharmacokinetic properties .
  • Polymer Synthesis

    • Application: Azetidines are used in polymer synthesis .
    • Results: The use of azetidines in polymer synthesis has led to the development of new polymers with unique properties .
  • Synthesis and Reactivity

    • Application: Azetidines are used in the synthesis of various organic compounds due to their unique reactivity .
    • Method: The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines vary widely .
    • Results: The use of azetidines in synthesis has led to remarkable advances in the chemistry and reactivity of these compounds .
  • Drug Discovery

    • Application: Azetidines are used as motifs in drug discovery .
    • Results: The use of azetidines in drug discovery has led to the development of new drugs with improved pharmacokinetic properties .
  • Polymer Synthesis

    • Application: Azetidines are used in polymer synthesis .
    • Results: The use of azetidines in polymer synthesis has led to the development of new polymers with unique properties .
  • Synthesis and Reactivity

    • Application: Azetidines are used in the synthesis of various organic compounds due to their unique reactivity .
    • Method: The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines vary widely .
    • Results: The use of azetidines in synthesis has led to remarkable advances in the chemistry and reactivity of these compounds .
  • Drug Discovery

    • Application: Azetidines are used as motifs in drug discovery .
    • Results: The use of azetidines in drug discovery has led to the development of new drugs with improved pharmacokinetic properties .
  • Polymer Synthesis

    • Application: Azetidines are used in polymer synthesis .
    • Results: The use of azetidines in polymer synthesis has led to the development of new polymers with unique properties .

Safety And Hazards

The compound is classified as a hazard due to its potential to cause skin burns and eye damage . It is also considered a highly flammable liquid and vapor .

Future Directions

Azetidines, including “3-(Fluoromethyl)azetidine”, have seen remarkable advances in their chemistry and reactivity . Future research may focus on further improving the synthesis methods, exploring new reaction types for functionalization of azetidines, and expanding their applications in drug discovery, polymerization, and as chiral templates .

properties

IUPAC Name

3-(fluoromethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-1-4-2-6-3-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHELGHANYVVRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluoromethyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Lu, Y Cao, D Zhang, X Meng, B Guo… - Journal of Medicinal …, 2022 - ACS Publications
… Next, we kept the terminal 3-fluoromethyl azetidine fixed, changing the linkage type of the 3-position phenyl ring for a better spatial orientation of the degron (Table 2). Allyl (26) and …
Number of citations: 7 pubs.acs.org
Y Lu, LM Gutgesell, R Xiong, J Zhao, Y Li… - Journal of medicinal …, 2019 - ACS Publications
… As with the 3-fluoromethyl azetidine series, the predicted reduced basicity of the N-fluoropropyl azetidine nitrogen did not influence potency or efficacy. Having established the efficacy …
Number of citations: 33 pubs.acs.org
JS Scott, D Stead, B Barlaam, J Breed… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we report the optimization of a meta-substituted series of selective estrogen receptor degrader (SERD) antagonists for the treatment of ER+ breast cancer. Structure-based …
Number of citations: 6 pubs.acs.org
Y Lu - 2019 - search.proquest.com
Estrogen receptors (ERs) are nuclear hormone receptors and regulate many target genes associated with cell survival, growth and development. ERs act as transcription factors and …
Number of citations: 2 search.proquest.com
RK Rej, JE Thomas, RK Acharyya… - Journal of Medicinal …, 2023 - ACS Publications
Estrogen receptor alpha (ERα) is a well-established therapeutic target for the treatment of ER-positive (ER+) breast cancers. Despite the tremendous successes achieved with tamoxifen…
Number of citations: 4 pubs.acs.org
KS Hanna, R Moniz, C Chan, A Helmke… - Drugs of the …, 2023 - access.portico.org
The role of hormone receptor targeting in breast cancer is an attractive target in patients with sensitive disease. Novel degraders of estrogen receptors (ER) may overcome endocrine …
Number of citations: 2 access.portico.org

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